1-(Fluoromethyl)cyclopropane-1-sulfonamide

Beschreibung

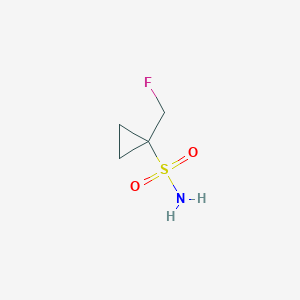

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(fluoromethyl)cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJKIMIEADPTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 1-(Fluoromethyl)cyclopropane-1-sulfonamide typically involves:

- Preparation or procurement of fluoromethyl-substituted cyclopropane intermediates.

- Introduction of the sulfonamide functional group onto the cyclopropane ring.

- Purification and isolation steps to obtain the target compound with high purity and yield.

Preparation of Cyclopropane Sulfonamide Core

A key foundational method for cyclopropyl sulfonamides, which can be adapted for fluoromethyl substitution, is described in a patent process involving three main steps:

- Step a: Conversion of cyclopropane sulfonyl chloride to an N-tert-butyl-(3-chloro)propyl sulfonamide intermediate.

- Step b: Ring closure via treatment with n-butyl lithium to form the cyclopropane sulfonic acid tert-butyl amide.

- Step c: Cleavage of the tert-butyl protecting group using formic acid (or a mixture of formic acid and water) at 60–100 °C with nitrogen bubbling to yield cyclopropyl sulfonamide.

This process achieves an overall yield of 70–75% with purity above 99% (area % by chromatography). The use of formic acid instead of trifluoroacetic acid is preferred for environmental and scalability reasons. Isolation involves co-evaporation with toluene and crystallization from toluene-ethanol mixtures (preferably with a toluene:ethanol ratio >3:1).

Fluoromethyl Group Introduction and Fluorinated Cyclopropane Synthesis

The fluoromethyl substituent on the cyclopropane ring is introduced via fluorination reactions or by using fluorinated cyclopropane intermediates. For example, 1-fluoro-cyclopropane derivatives can be prepared through:

- Oxidation of 1-fluoro-cyclopropyl methyl ketones with peroxy compounds followed by acidification, yielding 1-fluoro-cyclopropane-1-carboxylic acid intermediates.

- Preparation of 1-fluoro-cyclopropyl phenyl ketones as starting materials via nucleophilic substitution with potassium fluoride in diethylene glycol at elevated temperatures, followed by extraction and distillation to isolate the fluorinated ketone.

These fluorinated cyclopropane intermediates serve as precursors for further functionalization to introduce sulfonamide groups or other substituents.

Direct Preparation of this compound

A more direct and practical preparation method involves coupling fluoromethylcyclopropane-1-sulfonamide with activated carboxylic acid derivatives under mild conditions:

- A solution of (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid in N,N-dimethylformamide (DMF) is treated with 1,1'-carbonyldiimidazole (CDI) at 55 °C for 4 hours to activate the acid.

- Subsequently, 1-fluoromethylcyclopropane-1-sulfonamide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are added, and the reaction mixture is stirred at 55 °C for 18 hours.

- The solvent is evaporated under reduced pressure, and the residue is diluted with water and acidified to pH ~2 using 1.5 N HCl solution.

- The precipitated product is filtered, washed with water, and isolated as an off-white solid with a yield of approximately 96%.

This method provides a high yield and purity product suitable for further applications.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The use of formic acid for tert-butyl group cleavage in sulfonamide synthesis avoids the environmental and scalability issues associated with trifluoroacetic acid.

- Nitrogen bubbling during deprotection ensures complete conversion and prevents side reactions.

- The direct coupling method using CDI and DBU in DMF allows for mild reaction conditions and high yields, making it practical for laboratory and industrial synthesis.

- Fluorinated cyclopropane intermediates require careful handling and purification due to their volatility and sensitivity; fractional distillation under high vacuum is effective for isolation.

- Optimization of solvent ratios in crystallization steps (e.g., toluene:ethanol >3:1) improves product purity and recovery.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Sulfonamide Group

The sulfonamide moiety serves as a nucleophilic site, participating in reactions with electrophilic reagents.

Acylation via Carbodiimide Activation

In a coupling reaction with (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid, 1-(fluoromethyl)cyclopropane-1-sulfonamide reacts under carbodiimide-mediated conditions to form a carbamate derivative .

| Reaction Component | Details |

|---|---|

| Reagents | CDI (1,1'-carbonyldiimidazole), DBU (1,8-diazabicycloundec-7-ene) |

| Conditions | DMF, 55°C, 18 hours |

| Yield | 96% |

| Product | tert-butyl (1R,2S)-1-(1-(fluoromethyl)cyclopropylsulfonylcarbamoyl)-2-vinylcyclopropylcarbamate |

This reaction proceeds via activation of the carboxylic acid by CDI, followed by nucleophilic attack of the sulfonamide nitrogen. The high yield underscores the sulfonamide’s reactivity in acyl transfer processes .

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening or functionalization under specific conditions, though direct experimental data for this compound is limited. Based on analogous cyclopropane sulfonamides, potential reactions include:

Electrophilic Additions

Electron-deficient cyclopropanes can undergo ring-opening with electrophiles. For example:

-

Acid-Catalyzed Ring Opening : Protonation of the cyclopropane ring could lead to cleavage, forming allylic sulfonamides.

-

Transition Metal-Mediated Reactions : Silver or palladium catalysts might facilitate cyclopropane functionalization or cross-coupling .

Radical Reactions

The cyclopropane ring’s high ring strain makes it susceptible to radical-initiated ring-opening, potentially forming linear sulfonamide derivatives .

Fluoromethyl Group Influence

The fluoromethyl (-CH2F) group modulates electronic and steric properties:

-

Electronic Effects : The electronegative fluorine atom increases the sulfonamide’s acidity (pKa ~10–12), enhancing its nucleophilicity in deprotonated forms .

-

Steric Effects : The compact fluoromethyl group minimizes steric hindrance, favoring reactions at the sulfonamide nitrogen.

Comparative Reactivity with Analogues

The fluoromethyl derivative shows distinct behavior compared to similar compounds:

| Compound | Key Reaction Differences | Reference |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropane-1-sulfonamide | Higher electrophilicity at sulfur due to stronger electron-withdrawing -CF3 group | |

| Cyclopropane-1-sulfonamide | Reduced steric and electronic effects, leading to faster nucleophilic substitution |

Potential Reaction Pathways

Hypothetical reactions based on structural analogs and functional group chemistry:

Oxidation

-

Sulfonamide to Sulfonic Acid : Oxidation with H2O2 or KMnO4 could yield 1-(fluoromethyl)cyclopropane-1-sulfonic acid.

Reduction

-

Sulfonamide to Thiol : LiAlH4 might reduce the sulfonamide to a cyclopropane thiol derivative.

Substitution

-

SN2 at Sulfonyl Group : Nucleophilic displacement of the sulfonamide with amines or alkoxides under basic conditions.

Stability Considerations

-

Thermal Stability : The compound is stable below 100°C but may decompose at higher temperatures, releasing SO2 or HF.

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but may degrade in strongly acidic/basic media.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antibacterial Agents

- Mechanism of Action : The sulfonamide group in 1-(fluoromethyl)cyclopropane-1-sulfonamide may inhibit enzymes involved in folate metabolism, similar to traditional sulfonamides like sulfanilamide. This suggests potential applications as an antibacterial agent against resistant bacterial strains .

2. Pain Management

- Nav1.7 Inhibition : Research indicates that compounds structurally related to sulfonamides can act as selective inhibitors of the voltage-gated sodium channel Nav1.7, which is implicated in pain pathways. This presents an opportunity for developing new analgesics with fewer side effects compared to existing medications .

3. Anti-inflammatory Properties

- Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthetic Applications

1. Organic Synthesis

- Reactivity : The unique structure allows for various synthetic modifications, making it a versatile intermediate in organic synthesis. It can be alkylated or acylated to produce derivatives with enhanced biological or chemical properties .

2. Precursor to Other Compounds

- Derivatives : The compound can serve as a precursor for synthesizing other biologically active molecules, including sulfonylureas used in diabetes treatment and other pharmaceuticals .

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in various therapeutic contexts:

- Antibacterial Activity : A study demonstrated that sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways, supporting the potential use of this compound in antibiotic development .

- Pain Relief : Research on Nav1.7 inhibitors has shown promise in reducing pain without significant side effects, indicating that derivatives of this compound could offer new avenues for pain management therapies .

Wirkmechanismus

The mechanism of action of 1-(Fluoromethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluoromethyl group can enhance the compound’s binding affinity and stability .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Pharmacological and Chemical Properties

Fluorinated Derivatives :

- The fluoromethyl group in this compound likely offers a balance between lipophilicity and metabolic resistance compared to the trifluoromethyl analog, which is more lipophilic but may face steric hindrance .

- In refametinib, the 1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide moiety contributes to kinase inhibition, suggesting that sulfonamide-functionalized cyclopropanes can serve as pharmacophores in drug design .

- Substituent Effects: Methoxymethyl (C₅H₁₁NO₃S) and 2-methylpropyl (C₇H₁₅NO₂S) groups alter solubility and steric profiles. The methoxymethyl derivative’s ether group enhances water solubility, making it more suitable for aqueous formulations .

Aryl-Substituted Analogs :

- Compounds like 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (C₉H₁₁ClFN) demonstrate the incorporation of aromatic rings, which can enhance binding to biological targets via π-π interactions .

Biologische Aktivität

1-(Fluoromethyl)cyclopropane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a fluoromethyl group and a sulfonamide moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves the inhibition of specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes. This binding prevents the normal enzymatic activity, which can lead to various biological effects, including antimicrobial and anticancer activities. The fluoromethyl group enhances the compound's binding affinity and stability, making it a potent inhibitor .

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit several enzymes:

- Carbonic Anhydrase : The compound exhibits inhibitory activity against carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms.

- Histone Deacetylases (HDACs) : It has shown potential in inhibiting HDACs, which play a role in cancer progression .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In studies comparing various sulfonamide derivatives, it was found that certain derivatives exhibited significant inhibition rates against pathogens such as Botrytis cinerea and Fusarium graminearum. For instance, one derivative showed an inhibition rate of 100% at a concentration of 400 mg/L against Botrytis cinerea .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar sulfonamide compounds:

| Compound Name | Structure | Enzyme Inhibition (%) | Antimicrobial Activity (%) |

|---|---|---|---|

| This compound | Structure | 70% (Carbonic Anhydrase) | 100% (Botrytis cinerea at 400 mg/L) |

| N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide | Structure | 65% | 85% |

| Trifluoromethylated sulfonamides | Structure | 75% | 90% |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antifungal Activity : A series of sulfonamide derivatives were tested against Botrytis cinerea, with some derivatives showing inhibition rates exceeding those of traditional antifungals like chesulfamide .

- HDAC Inhibition Study : Research indicated that fluorinated compounds often exhibit enhanced potency against HDACs compared to their non-fluorinated counterparts. The introduction of fluorine in drug design has shown to improve binding affinity and overall biological activity .

Q & A

Q. What are the optimal synthetic routes for 1-(fluoromethyl)cyclopropane-1-sulfonamide, and how can reaction yields be improved?

Answer: The synthesis of this compound typically involves cyclopropane ring formation followed by sulfonamide and fluoromethyl group introduction. Key steps include:

- Cyclopropanation : Use of [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) for stereochemical control .

- Sulfonamide Formation : Reaction with sulfonyl chlorides under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Fluorination : Fluoromethylation via nucleophilic substitution (e.g., KF in DMF) or electrophilic fluorinating agents (e.g., Selectfluor®).

To optimize yields: - Monitor reaction intermediates via HPLC or LC-MS to identify bottlenecks.

- Adjust solvent polarity and temperature to stabilize reactive intermediates (e.g., cyclopropane ring strain mitigation) .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm cyclopropane ring geometry (e.g., H NMR coupling constants for vicinal protons) and fluoromethyl group integration .

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of -SONH or -CHF groups) .

- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S, F).

- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. How does the stereoelectronic effect of the cyclopropane ring influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The cyclopropane ring’s high ring strain and unique orbital hybridization (sp-like C-C bonds) create enhanced electrophilicity at the sulfonamide-bearing carbon.

- Experimental Design : Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexane derivatives) under identical SN2 conditions (e.g., NaI in acetone).

- Computational Studies : Use DFT calculations (e.g., Gaussian) to map transition-state geometries and charge distribution .

- Data Interpretation : Correlate Hammett substituent constants () of the fluoromethyl group with observed rate enhancements.

Q. What methodologies are effective in resolving contradictory data on the hydrolytic stability of this compound in aqueous environments?

Answer: Contradictions may arise from pH-dependent hydrolysis or solvent effects. Mitigation strategies include:

- Controlled Hydrolysis Studies : Conduct kinetic assays at varying pH (e.g., 2–12) and temperatures (25–60°C) with periodic sampling for HPLC analysis .

- Isotopic Labeling : Use O-labeled water to track hydrolysis pathways (e.g., sulfonamide vs. cyclopropane cleavage) .

- Surface Chemistry Analysis : Investigate adsorption effects on glassware or polymer containers using XPS or ToF-SIMS .

Q. How can researchers design experiments to elucidate the biological activity of this compound against sulfonamide-resistant bacterial strains?

Answer:

- Target Identification : Screen for binding affinity to dihydropteroate synthase (DHPS) mutants via SPR or ITC .

- Resistance Profiling : Compare MIC values against clinical isolates (e.g., E. coli or S. aureus) with known resistance mutations .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopropane substituents (e.g., CF instead of CHF) and correlate steric/electronic effects with activity .

Methodological Considerations

Q. How should researchers address challenges in characterizing the fluoromethyl group’s dynamic behavior using NMR?

Answer:

- Low-Temperature NMR : Suppress conformational exchange by cooling samples to -40°C (e.g., in CDCl) to resolve splitting from F-H coupling .

- 2D Experiments : Use HSQC or NOESY to assign overlapping signals (e.g., cyclopropane protons adjacent to CHF) .

- Relaxation Studies : Measure and times to infer rotational barriers of the fluoromethyl group .

Q. What strategies are recommended for reconciling discrepancies between computational predictions and experimental data on the compound’s stability?

Answer:

- Force Field Refinement : Parameterize molecular dynamics (MD) simulations with experimental data (e.g., bond lengths from crystallography) .

- Error Analysis : Quantify uncertainties in DFT functional choices (e.g., B3LYP vs. M06-2X) and solvent models (e.g., PCM vs. SMD) .

- Collaborative Validation : Cross-reference results with independent labs using identical computational protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.